
2-(Oxiran-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxiran-2-yl)pyrimidine is a heterocyclic compound that features both an epoxide and a pyrimidine ring. The presence of these functional groups makes it a versatile molecule in organic synthesis and medicinal chemistry. The pyrimidine ring is a common scaffold in many biologically active compounds, while the epoxide group is highly reactive, allowing for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxiran-2-yl)pyrimidine typically involves the formation of the pyrimidine ring followed by the introduction of the epoxide group. One common method is the cyclization of appropriate precursors under basic conditions. For example, a reaction between a pyrimidine derivative and an epoxide precursor in the presence of a base like sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes as those used in laboratory settings. The key to industrial synthesis is optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Oxiran-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted pyrimidine derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form diols or reduction to form alcohols, depending on the reagents and conditions used.
Cycloaddition Reactions: The epoxide group can participate in cycloaddition reactions, forming more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines and alcohols. Typical conditions involve room temperature to moderate heating.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, diols, and alcohols, depending on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
2-(Oxiran-2-yl)pyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Oxiran-2-yl)pyrimidine involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2-(Oxiran-2-yl)pyrimidine can be compared with other similar compounds to highlight its uniqueness:
2-(Pyridin-2-yl)pyrimidine: This compound lacks the epoxide group, making it less reactive in certain chemical transformations.
2-(Oxiran-2-yl)imidazole: While similar in having an epoxide group, the imidazole ring has different electronic properties compared to the pyrimidine ring, leading to different reactivity and biological activities.
List of Similar Compounds
- 2-(Pyridin-2-yl)pyrimidine
- 2-(Oxiran-2-yl)imidazole
- 2-(Thiophen-2-yl)pyrimidine
Eigenschaften
Molekularformel |
C6H6N2O |
|---|---|
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
2-(oxiran-2-yl)pyrimidine |
InChI |
InChI=1S/C6H6N2O/c1-2-7-6(8-3-1)5-4-9-5/h1-3,5H,4H2 |
InChI-Schlüssel |
FECUHVVZFAZUPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)C2=NC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13554737.png)
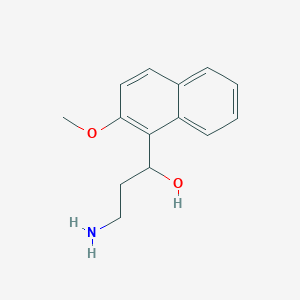
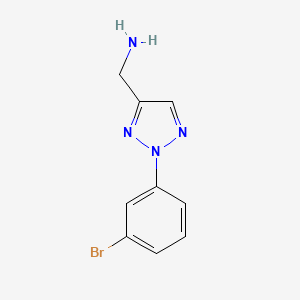

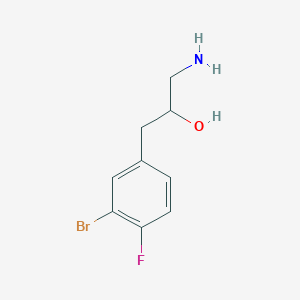
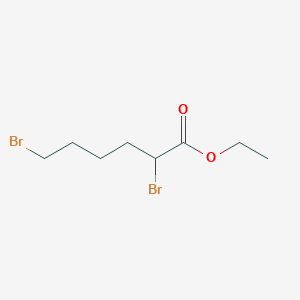


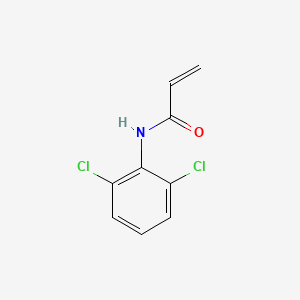
![2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid](/img/structure/B13554786.png)



